Ralaniten acetate
Description
Properties
CAS No. |
1637573-04-6 |
|---|---|
Molecular Formula |
C27H33ClO8 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3 |
InChI Key |
HGHVYYKTOXUQNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ralaniten acetate |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Ralaniten Action
Direct Interaction with the Androgen Receptor N-Terminal Domain
The primary mechanism of ralaniten's action is its direct binding to the NTD of the androgen receptor, a region essential for the receptor's transcriptional activity. acs.orgacs.orgnih.gov This interaction physically obstructs the necessary protein-protein interactions required for the initiation of gene transcription. medchemexpress.com
Identification and Characterization of the Ralaniten Binding Site (e.g., Tau-5/AF-1)
Ralaniten specifically binds to the Activation Function-1 (AF-1) region within the AR-NTD. nih.govnih.gov More precisely, the binding site has been localized to the transcriptional activation unit 5 (Tau-5) of the AF-1 region. acs.orgnih.govfrontiersin.orgmdpi.com The AF-1 region is critical for the transactivation of the AR, and by targeting Tau-5, ralaniten effectively inhibits the receptor's function. frontiersin.orgmdpi.comwikipedia.org NMR studies have revealed that ralaniten and its analogs bind to three distinct regions within Tau-5, and this binding is cooperative, meaning the compound does not bind to the individual regions independently. nih.gov This specific interaction within the AF-1 region disrupts the recruitment of transcriptional machinery, thereby blocking AR-mediated gene expression. medchemexpress.com
Engagement with Intrinsically Disordered Regions (IDRs) of the AR-NTD
The AR-NTD is a large, intrinsically disordered region (IDR), lacking a fixed three-dimensional structure, which makes it a challenging target for drug development. nih.govresearchgate.net Ralaniten acetate's active form, ralaniten, was the first small molecule that directly binds to an IDR to be tested in human clinical trials. nih.govwikipedia.org The AR-NTD is described as having a "collapsed disordered" conformation with limited stable secondary structure. nih.govnih.gov Ralaniten's ability to bind to this dynamic and flexible region represents a significant advancement in targeting proteins that were previously considered "undruggable." researchgate.net
Conformational Changes and Dynamics Induced by Ralaniten Binding
The binding of androgens to the ligand-binding domain (LBD) of the AR induces a conformational change that is crucial for its activation. mdpi.commdpi.comdovepress.com Similarly, the binding of antagonists to the LBD induces a different conformation, inhibiting the receptor's activity. mdpi.commdpi.com While the precise conformational changes induced by ralaniten binding to the NTD are still under investigation, it is understood that this interaction blocks the necessary conformational state for transcriptional activation. essapharma.com The interaction of ralaniten with the AR-NTD prevents the recruitment of co-activator proteins, thereby inhibiting the transcriptional machinery. mdpi.com This is distinct from LBD-targeting antiandrogens and provides a mechanism to overcome resistance mediated by LBD mutations or the expression of LBD-lacking splice variants. essapharma.com
Modulation of Androgen Receptor Transcriptional Activity
Ralaniten acetate (B1210297), through its active metabolite ralaniten, effectively inhibits the transcriptional activity of the androgen receptor. This inhibition extends to both the full-length receptor and its constitutively active splice variants, which are a common mechanism of resistance to therapies targeting the LBD. nih.govmdpi.com
Inhibition of Full-Length AR Transcriptional Function in Cellular Models
In various prostate cancer cellular models, ralaniten has demonstrated potent inhibition of androgen-induced transcriptional activity of the full-length AR. nih.gov For example, in LNCaP cells, which express a full-length AR, ralaniten effectively blocks the expression of AR target genes such as prostate-specific antigen (PSA), FKBP5, and TMPRSS2. nih.govacs.org This inhibition of transcriptional function is a direct result of its binding to the AR-NTD, which prevents the assembly of the transcriptional complex. medchemexpress.com
Inhibition of Androgen Receptor Splice Variant (AR-V) Transcriptional Function
A key advantage of ralaniten is its ability to inhibit the function of androgen receptor splice variants (AR-Vs), such as AR-V7, which lack the LBD and are therefore resistant to traditional antiandrogens like enzalutamide (B1683756). nih.govfrontiersin.orgdovepress.com These variants are constitutively active and drive prostate cancer progression. hematologyandoncology.net Ralaniten and its analogs have been shown to effectively block the transcriptional activity of AR-V7 in cellular models like LNCaP95, which express both full-length AR and AR-Vs. nih.gov This broad activity against different forms of the AR makes ralaniten a promising agent for treating castration-resistant prostate cancer. nih.govmdpi.com
Disruption of Essential Co-regulator Protein-Protein Interactions (e.g., CBP, RAP74)
The transcriptional activity of the androgen receptor is not solely dependent on androgen binding but also requires the recruitment of a complex machinery of co-regulator proteins. These co-regulators are essential for chromatin remodeling and the initiation of gene transcription. Key among these are the CREB-binding protein (CBP) and the general transcription factor IIF subunit, RAP74. frontiersin.orgspandidos-publications.com
Ralaniten's mechanism of action is centered on its ability to directly bind to a specific region within the AR's N-terminal domain (NTD), a domain critical for the receptor's transcriptional function. acs.orgfrontiersin.org This binding event is significant because the NTD is the primary site for the recruitment of essential co-activators, including CBP and RAP74. frontiersin.orgspandidos-publications.com By occupying this crucial interaction site, ralaniten effectively prevents these co-regulator proteins from associating with the androgen receptor. frontiersin.org This disruption of the AR-co-regulator protein-protein interaction results in a transcriptionally inactive receptor, thereby inhibiting the expression of AR-target genes. frontiersin.org
Downstream Cellular Pathway Investigations in Pre-clinical Models
Gene Expression Profiling in AR-Dependent and Resistant Cell Lines
To understand the downstream consequences of ralaniten's mechanism, researchers have performed comprehensive gene expression analyses in various prostate cancer cell lines. These studies have been crucial in comparing the effects of ralaniten to traditional LBD inhibitors and in understanding mechanisms of resistance.
In androgen-sensitive LNCaP prostate cancer cells, which express a functional full-length AR, ralaniten has been shown to be a potent inhibitor of androgen-induced gene expression. aacrjournals.org However, in a model of acquired resistance, where LNCaP cells were chronically exposed to ralaniten (termed LNCaP-RAL-R), its efficacy was significantly diminished. A global transcriptome analysis revealed that while ralaniten could inhibit 44.8% of androgen-induced genes in the parental LNCaP cells, this was reduced to only 13.1% in the resistant LNCaP-RAL-R cells. acs.orgnih.gov In contrast, the LBD-targeting antiandrogen, enzalutamide, retained its ability to suppress the majority of androgen-regulated genes in both the sensitive and resistant cell lines. acs.orgnih.gov
Interestingly, gene expression profiling has also revealed that the major difference between NTD inhibitors like ralaniten and LBD inhibitors lies in their handling of androgen-repressed genes. While both classes of drugs effectively block androgen-induced genes, they show significant variance in their ability to de-repress genes that are normally turned off by androgen, reflecting the complexity of AR-mediated gene repression. aacrjournals.orgnih.gov
| Cell Line | Description | Percentage of Androgen-Induced Genes Inhibited by Ralaniten | Reference |
|---|---|---|---|
| LNCaP | Parental, Androgen-Sensitive | 44.8% | acs.orgnih.gov |
| LNCaP-RAL-R | Ralaniten-Resistant | 13.1% | acs.orgnih.gov |
Induction of Unique Molecular Signatures and Biomarkers (e.g., Metallothionein)
An unexpected and unique finding from gene expression studies was the strong induction of metallothionein (B12644479) genes by ralaniten. nih.govnih.govsciprofiles.com This effect appears to be specific to ralaniten, as it was not observed with LBD-targeting antiandrogens like enzalutamide or even with a second-generation AR-NTD inhibitor, EPI-7170. nih.gov
Further investigation revealed that ralaniten treatment leads to a dose-dependent increase in the transcript levels of several metallothionein isoforms, including MT1F, MT1G, MT1X, and MT2A, in both LNCaP and LNCaP95 cells. nih.gov
Pre Clinical Pharmacological and Metabolic Investigations of Ralaniten
In Vitro Metabolic Fate and Stability Studies
In vitro studies using various cellular and subcellular systems were critical in elucidating the metabolic pathways that determine the stability and potency of ralaniten.
The metabolic fate of ralaniten was investigated using human hepatocytes and analyses of plasma from patients in clinical trials. researchgate.net These studies identified two primary metabolic pathways: oxidation and glucuronidation. sec.gov
In human hepatocytes, the major metabolic route was O-glucuronidation. researchgate.net However, analysis of patient plasma samples revealed that oxidation was the predominant metabolic pathway in vivo, with direct O-glucuronidation being a less common but still present route. researchgate.net Using UPLC-HRMS/MS, a total of 19 metabolites were identified in patient plasma. researchgate.netresearchgate.net The most abundant drug-related component was an oxidation product, designated M19, which involves the oxidation of the glycerol-moiety. researchgate.netresearchgate.net Glucuronidated products, such as M12 and M15, were also identified. researchgate.net This discrepancy between in vitro hepatocyte and in vivo plasma metabolite profiles highlights the complex metabolic processes affecting the compound. researchgate.net
Table 1: Identified Metabolites of Ralaniten
| Metabolite ID | Metabolic Pathway | Source of Identification | Relative Abundance (in vivo) |
|---|---|---|---|
| M19 | Oxidation | Patient Plasma | Major |
| M12 | O-Glucuronidation | Patient Plasma | Minor |
| M15 | O-Glucuronidation | Patient Plasma | Minor |
| M4 | Oxidation & Cysteine Conjugation | Human Hepatocytes | Minor (in vitro) |
The glucuronidation of ralaniten is primarily mediated by the UGT2B subfamily of UDP-glucuronosyltransferases. nih.govsec.gov These enzymes are expressed in the liver and gastrointestinal tract, as well as in the prostate itself, and are known to target hydroxyl groups for conjugation, a key feature of the ralaniten structure. nih.govannualreports.com
Specifically, studies have implicated UGT2B15 and, to a lesser degree, UGT2B17 in the metabolic inactivation of ralaniten. nih.govnih.gov In prostate cancer cell lines, long-term exposure to ralaniten led to the upregulation of UGT2B enzymes, which correlated with a loss of the drug's potency. nih.govtandfonline.com Furthermore, the ectopic expression of UGT2B15 and UGT2B17 in parental LNCaP cells was shown to decrease sensitivity to ralaniten, confirming the direct role of these enzymes in its metabolism and deactivation. nih.govnih.gov Other UGT enzymes expressed in the prostate that are involved in androgen metabolism include UGT2B28. annualreports.cominvestorroom.com
The metabolic conversion of ralaniten significantly impacts its biological activity. Research has confirmed that the glucuronidation of ralaniten abrogates its ability to function as an AR-NTD inhibitor. nih.govnih.gov This loss of potency is attributed to the addition of the bulky glucuronide group, which likely hinders the compound's ability to bind to its target on the AR-NTD, and increases its clearance from the cell. nih.govnih.gov
In Vivo Pharmacokinetic Characterization in Non-Human Models
Preclinical pharmacokinetic studies in animal models were instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of ralaniten acetate (B1210297) and its active metabolite, ralaniten. These studies foreshadowed the challenges later observed in human clinical trials.
Despite being developed as an oral agent, ralaniten acetate demonstrated poor oral bioavailability in preclinical models, a finding that was later confirmed in clinical trials. investorroom.comresearchgate.netmdpi.com The prodrug strategy, employing the triacetate form (EPI-506), did not sufficiently enhance intestinal absorption, as the acetate groups were rapidly cleaved in the gastrointestinal tract. ascopubs.org The extensive first-pass metabolism, primarily through oxidation and glucuronidation, severely limited the systemic exposure of the active compound, ralaniten. researchgate.net
In mouse xenograft models of prostate cancer, ralaniten and its acetate prodrug were shown to be effective at reducing tumor growth when administered at sufficient doses (e.g., 22.4 mg/kg to 233 mg/kg daily). mdpi.comsec.gov However, achieving the necessary plasma concentrations to elicit a therapeutic effect proved challenging due to its poor pharmacokinetic properties. mdpi.com To bypass the issues of first-pass metabolism and oral bioavailability in some preclinical experiments, ralaniten was administered via intravenous injection to compare its efficacy directly against more metabolically stable analogs. nih.gov
Pharmacodynamic Biomarkers and Target Engagement in Pre-clinical Systems
This compound, the prodrug of ralaniten (EPI-002), was the first inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR) to be evaluated in clinical trials. nih.govnih.govwikipedia.org Its mechanism of action, which involves binding to the intrinsically disordered transactivation domain of the AR, offered a novel strategy to inhibit the transcriptional activity of both full-length AR and its splice variants that confer resistance to conventional therapies. nih.govresearchgate.net Preclinical studies were essential in establishing proof-of-concept for this target engagement and in understanding the compound's pharmacodynamic effects.
Correlation of Exposure with Molecular Target Inhibition in Cell Lines and Xenografts
The direct relationship between the exposure to ralaniten and the inhibition of its molecular target, the AR, has been extensively documented in various preclinical models, including prostate cancer cell lines and xenografts derived from these cells.
In vitro studies demonstrated that ralaniten specifically inhibits the proliferation of AR-dependent prostate cancer cells. For instance, in LNCaP cells, which express full-length AR, ralaniten blocks androgen-induced proliferation with a half-maximal inhibitory concentration (IC50) reported to be in the range of 10 µM to 18.15 µM. acs.orgmdpi.com In contrast, the compound has no effect on the viability of AR-independent cell lines like PC3, highlighting its specificity for the AR signaling pathway. researchgate.netmdpi.com
The inhibitory activity of ralaniten and its acetate prodrug was also confirmed in in vivo xenograft models. In castrated mice bearing LNCaP castration-resistant prostate cancer (CRPC) tumors, oral administration of this compound demonstrated significant inhibition of tumor growth compared to vehicle controls. researchgate.net This provided early in vivo evidence that exposure to the compound could achieve a therapeutic effect by engaging its intended target.
Further investigations into target engagement involved the development of ralaniten-resistant preclinical models. A ralaniten-resistant LNCaP cell line (LNCaP-RALᴿ) was generated through chronic exposure to increasing concentrations of the compound. nih.govacs.org When these resistant cells were grown as xenografts in castrated mice, treatment with ralaniten failed to control tumor growth, whereas tumors derived from the parental, sensitive LNCaP cells were effectively inhibited. nih.gov This loss of efficacy in the resistant xenograft model directly correlated with the cells' acquired resistance, underscoring the link between sustained target inhibition and therapeutic response. The primary mechanism for this acquired resistance was identified as enhanced glucuronidation of ralaniten, a metabolic process that inactivates the compound and reduces its ability to inhibit the AR. nih.govnih.gov
Analysis of Compound Effects on Androgen Receptor Signaling in Pre-clinical Models
Ralaniten functions by directly binding to the N-terminal domain (NTD) of the androgen receptor, which is essential for its transcriptional activity. nih.govnih.gov This interaction prevents the receptor from initiating the transcription of genes that drive prostate cancer growth and survival. Preclinical studies have characterized these effects on the AR signaling pathway in detail.
A primary measure of AR signaling is the expression of androgen-regulated genes, such as prostate-specific antigen (KLK3), KLK2, and FKBP5. In sensitive prostate cancer cell lines, ralaniten effectively inhibits the androgen-induced expression of these genes in a dose-dependent manner. mdpi.com Global gene expression analyses revealed that while ralaniten and AR ligand-binding domain (LBD) inhibitors like enzalutamide (B1683756) largely overlap in the profile of androgen-induced genes they inhibit, there are also profound differences, particularly in the de-repression of androgen-repressed genes. mdpi.comnih.gov
The development of ralaniten-resistant cell lines provided a powerful tool to analyze the compound's impact on AR signaling. In the LNCaP-RALᴿ resistant line, the ability of ralaniten to suppress AR-mediated transcription was significantly diminished. acs.org One study showed that ralaniten inhibited 44.8% of androgen-induced genes in sensitive LNCaP cells, but only 13.1% in the resistant LNCaP-RALᴿ cells. acs.org Conversely, the LBD inhibitor enzalutamide retained its ability to block AR-regulated gene transcription in both the sensitive and resistant lines. acs.org This confirmed that the resistance mechanism was specific to ralaniten and its mode of action.
Further investigation proved that the glucuronidated metabolite of ralaniten (structurally identical to a metabolite found in patient plasma) was unable to inhibit AR-mediated transcriptional activity or the androgen-dependent growth of LNCaP cells. nih.govacs.org This finding solidified the link between the metabolic inactivation of ralaniten and the loss of its pharmacodynamic effect on AR signaling.
Beyond direct gene regulation, ralaniten's impact on AR signaling extends to downstream cellular processes. Consistent with blocking AR function, ralaniten induces a G1 cell cycle arrest in AR-dependent LNCaP cells. nih.gov Additionally, studies have shown that ralaniten can decrease the expression of DNA damage repair (DDR) proteins like Chk1 and RAD51 in both full-length AR and AR splice variant-driven cell models, an effect not seen with enzalutamide in the AR-V7-dependent LNCaP95 cells. nih.gov
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of Ralaniten Analogs
Systematic Structural Modifications and Their Impact on AR-NTD Inhibition
The journey to improve upon the ralaniten scaffold has involved systematic structural modifications to enhance its inhibitory activity against the AR-NTD. This has been a critical step in developing next-generation compounds with better clinical potential.
The exploration of the chemical space around the ralaniten scaffold has been a key strategy in identifying more potent inhibitors. Researchers have designed and synthesized libraries of analogs to systematically probe the effects of various structural changes.
One approach has been the creation of focused libraries of ralaniten analogs with specific modifications. For instance, a series of fluorinated ralaniten analogs, including BU-86, BU-87, and the ketone analog BU-88, were synthesized to investigate the role of the chlorohydrin side-chain and the necessity of the secondary hydroxyl group for binding activity. ubc.ca Another strategy involved the synthesis of sterically hindered tertiary alcohol analogs, such as BU-130 and BU-170, by introducing a methylated glycidol (B123203) ether. This was aimed at improving metabolic stability without sacrificing potency. ubc.ca
Broader screening efforts have also been undertaken. In one such effort, a library of 50 biaryl analogs was synthesized and evaluated for their biological activity in a cell-based luciferase reporter gene assay. frontiersin.org These libraries allow for a comprehensive assessment of how different chemical substitutions on the core structure influence the compound's ability to inhibit AR-NTD function. The generation of a ralaniten-resistant cell line, LNCaP-RALR, has also provided a valuable preclinical model for SAR studies, enabling the testing of chemical modifications designed to overcome resistance mechanisms like enhanced metabolism. nih.govacs.org
Through the synthesis and evaluation of various analogs, key pharmacophoric features essential for the potent inhibition of the AR-NTD have been identified. The ralaniten scaffold is derived from bisphenol A, and modifications to its structure have provided insights into the necessary components for activity. biorxiv.org
The chlorohydrin side-chain of ralaniten has been shown to be a crucial element. ubc.ca It is hypothesized that this group may be involved in the compound's binding to the Tau-5 region of the AR-NTD. frontiersin.org Studies involving the synthesis of fluorinated analogs have been conducted to probe the activity of this side-chain. ubc.ca Furthermore, it is believed that the chlorohydrin group in ralaniten and its more potent analog, EPI-7170, may be weakly reactive with the Tau-5 region, suggesting that a covalent interaction could be important for their biological activity. frontiersin.org
| Compound | Description | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Ralaniten (EPI-002) | Parent Compound | ~7.4 µM - 9.98 µM | acs.orgmedchemexpress.com |
| EPI-045 | Analog lacking the primary alcohol on C1 | LNCaP IC50: 17.79 µM | nih.gov |
| EPI-7170 | Next-generation analog | ~8-9 times more potent than ralaniten | nih.gov |
| Indazole analogue 16 | Biaryl analog from a library screen | 0.12 µM | frontiersin.org |
Rational Design of Analogs with Improved Metabolic Stability
A significant hurdle in the clinical development of ralaniten acetate (B1210297) was its poor metabolic stability, leading to unfavorable pharmacokinetic properties. acs.org This has driven the rational design of new analogs with improved metabolic profiles.
Research has revealed that ralaniten is susceptible to metabolism, which reduces its potency. acs.org The primary metabolic liability identified is glucuronidation, a process where a glucuronic acid moiety is attached to the drug molecule, typically rendering it inactive and facilitating its excretion. nih.govacs.org This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. acs.org
The hydroxyl groups on the ralaniten molecule are the primary sites for glucuronidation, making them metabolic "hot spots". nih.gov Specifically, the primary alcohol on the C1 position of the side chain was suspected to be a major site of this metabolic transformation. acs.org Analysis of plasma from patients in clinical trials confirmed that ralaniten was indeed glucuronidated in humans. nih.gov Furthermore, long-term treatment of prostate cancer cells with ralaniten has been shown to upregulate UGT2B enzymes, leading to a loss of potency. acs.org The glucuronidated metabolite of ralaniten, EPI-002053, has been shown to be inactive, confirming that this metabolic pathway abrogates the drug's therapeutic effect. acs.org In addition to glucuronidation, oxidation has also been identified as a metabolic pathway for ralaniten. frontiersin.orgfrontiersin.org
To address the metabolic instability of ralaniten, researchers have employed strategies to block these metabolic "hot spots". A key example of this is the development of the analog EPI-045. nih.gov EPI-045 was designed to be resistant to glucuronidation by lacking the primary alcohol at the C1 position, which was identified as a likely site of metabolism. acs.org
In vitro studies using mouse liver microsomes demonstrated that while ralaniten was effectively glucuronidated, EPI-045 was resistant to this metabolic pathway. nih.gov This resistance to glucuronidation translated to improved potency, especially in cellular models with elevated UGT2B activity. nih.gov EPI-045 showed superiority to ralaniten in a ralaniten-resistant cell line, supporting the hypothesis that mitigating glucuronidation can optimize clinical responses to AR-NTD inhibitors. nih.gov
Other strategies to improve metabolic stability have included the synthesis of sterically hindered tertiary alcohol analogs like BU-130 and BU-170, with the goal of preventing metabolic enzymes from accessing the hydroxyl groups. ubc.ca These efforts represent a proof-of-concept that modifying the functional groups on the ralaniten scaffold can successfully reduce metabolic liabilities and enhance potency. nih.gov
| Compound | Metabolic Feature | Outcome | Reference |
|---|---|---|---|
| Ralaniten (EPI-002) | Subject to glucuronidation by UGT2B enzymes | Decreased potency, inactive metabolite (EPI-002053) | acs.org |
| EPI-045 | Lacks primary alcohol at C1, resistant to glucuronidation | Increased potency in high UGT2B environment | nih.govacs.org |
Computational Chemistry Approaches in SAR/SMR
Computational chemistry has played a significant role in understanding the SAR and SMR of ralaniten and its analogs. Given that the AR-NTD is an intrinsically disordered protein, traditional structure-based drug design methods are challenging to apply. biorxiv.orgresearchgate.net
All-atom molecular dynamics simulations have been utilized to elucidate the binding mechanisms of ralaniten (EPI-002) and the more potent analog, EPI-7170, to the disordered AR-NTD. biorxiv.org These simulations have shown that both compounds induce the formation of collapsed helical states in the Tau-5 transactivation domain of the AR-NTD. biorxiv.org The bound states consist of a heterogeneous ensemble of interconverting binding modes. biorxiv.org
These computational studies have also provided a rationale for the increased potency of EPI-7170 compared to ralaniten. The simulations revealed that EPI-7170 has a higher affinity for the Tau-5 domain. biorxiv.org This is, in part, due to an increased population of aromatic stacking interactions between the compound and aromatic residues in the AR-NTD, such as W397 and W433. biorxiv.org These findings suggest that the EPI compounds inhibit AR activity by inducing a partial folding of the Tau-5 domain into a compact helical state, which in turn prevents interactions between the AR and the transcriptional machinery. researchgate.net
While a detailed pharmacophore model is still under development due to the disordered nature of the target, computational approaches are helping to understand the dynamic interactions between the ligands and the AR-NTD, guiding the design of new analogs with improved affinity and metabolic properties. frontiersin.orgbiorxiv.org
Advanced Research Methodologies and Analytical Characterization
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
Application of UPLC-HRMS/MS in Complex Biological Matrices
Ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HRMS/MS) has been a powerful tool for analyzing Ralaniten metabolites in complex biological samples, such as human plasma. acs.org This technique allows for the separation, detection, and structural elucidation of various metabolic products.
One of the key metabolic pathways identified for Ralaniten is glucuronidation, a common process where a glucuronic acid moiety is attached to a drug molecule to facilitate its excretion. acs.org UPLC-HRMS/MS analysis of plasma from patients treated with Ralaniten acetate (B1210297) revealed the presence of glucuronide conjugates of Ralaniten. acs.org The high mass accuracy and fragmentation capabilities of HRMS/MS were crucial in confirming the identity of these metabolites.
Below is a table summarizing the major metabolites of Ralaniten identified using UPLC-HRMS/MS:
| Metabolite | Metabolic Reaction | Analytical Method | Biological Matrix |
| Ralaniten Glucuronide | Glucuronidation | UPLC-HRMS/MS | Human Plasma |
| Oxidized Ralaniten | Oxidation | UPLC-HRMS/MS | Human Plasma |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
While the binding of Ralaniten to the androgen receptor's N-terminal domain (AR-NTD) is a cornerstone of its mechanism of action, detailed structural studies of this interaction using Nuclear Magnetic Resonance (NMR) spectroscopy are not extensively available in the public domain. The AR-NTD is an intrinsically disordered region, which presents significant challenges for structural biology techniques like X-ray crystallography and NMR.
Elucidating Binding Modes and Conformational Changes of AR-NTD Upon Ralaniten Binding
Despite the challenges, it is known that Ralaniten specifically binds to the Tau-5 domain within the activation function-1 (AF-1) region of the AR-NTD. This interaction is crucial for inhibiting the transcriptional activity of the androgen receptor. While direct NMR structural data for the Ralaniten-AR-NTD complex is limited, the application of NMR to study the interactions of other small molecules with the AR-NTD provides a framework for how such investigations would proceed. Techniques such as chemical shift perturbation (CSP) mapping and saturation transfer difference (STD) NMR would be invaluable in identifying the specific amino acid residues of the AR-NTD that are in direct contact with Ralaniten and in characterizing any conformational changes that occur upon binding.
Cell-Based and Biochemical Assays for AR-NTD Inhibitor Screening and Characterization
A variety of cell-based and biochemical assays have been pivotal in the screening and characterization of AR-NTD inhibitors like Ralaniten acetate, providing crucial data on their biological activity and mechanism of action.
Reporter Gene Assays for Transcriptional Activity Measurement
Reporter gene assays are a fundamental tool for quantifying the ability of compounds to inhibit androgen receptor-mediated gene transcription. In these assays, a reporter gene (such as luciferase) is placed under the control of an androgen-responsive promoter. The level of reporter protein expression, which can be easily measured, serves as a direct readout of AR transcriptional activity.
Studies have utilized luciferase reporter assays in prostate cancer cell lines (e.g., LNCaP) to demonstrate that Ralaniten and its analogs effectively inhibit AR transcriptional activity. mdpi.com For instance, the inhibition of androgen-induced expression of a prostate-specific antigen (PSA) promoter-driven luciferase reporter is a common endpoint. mdpi.com The results from these assays provide quantitative measures of a compound's potency, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the AR transcriptional activity by 50%.
The following table provides an example of data that can be generated from a reporter gene assay:
| Compound | Concentration (µM) | AR Transcriptional Activity (% of control) |
| Vehicle | - | 100 |
| Ralaniten | 1 | 75 |
| Ralaniten | 10 | 30 |
| Ralaniten | 50 | 10 |
Assays for Protein-Protein Interaction Inhibition
A key aspect of Ralaniten's mechanism of action is its ability to block the interaction of the AR-NTD with other proteins that are essential for initiating gene transcription. mdpi.com Assays that can measure the disruption of these protein-protein interactions (PPIs) are therefore critical for characterizing AR-NTD inhibitors.
Co-immunoprecipitation (Co-IP) is a widely used technique to study PPIs. In this method, an antibody to the AR is used to pull down the AR protein from cell lysates. Any proteins that are bound to the AR will also be pulled down. By comparing the proteins that co-immunoprecipitate with the AR in the presence and absence of Ralaniten, researchers can identify the PPIs that are disrupted by the compound. For example, a similar AR-NTD inhibitor was shown to disrupt the interaction between the AR and several coactivator proteins. nih.gov
Development and Utilization of Advanced Pre-clinical Models
To thoroughly investigate the therapeutic potential and mechanisms of resistance to this compound, researchers have developed sophisticated pre-clinical models. These models are instrumental in understanding the compound's activity and in the development of next-generation analogs with improved pharmacological properties.
Establishment of Acquired Resistance Models (e.g., LNCaP-RALR cell line)
A significant step in understanding resistance mechanisms to androgen receptor (AR) N-terminal domain (NTD) inhibitors was the creation of a ralaniten-resistant prostate cancer cell line. nih.gov The LNCaP-RALR cell line was generated by chronically exposing parental LNCaP prostate cancer cells to gradually increasing concentrations of ralaniten over a period of approximately 18 months. nih.gov This long-term culture under selective pressure allowed for the emergence of a cell population capable of stable growth in the presence of 50 μM ralaniten. nih.gov
Characterization of the LNCaP-RALR line revealed a significantly reduced sensitivity to ralaniten compared to the original parental LNCaP cells. nih.gov However, the resistance was specific to ralaniten, as the LNCaP-RALR cells retained sensitivity to antiandrogens that target the ligand-binding domain (LBD) of the androgen receptor, such as bicalutamide (B1683754) and enzalutamide (B1683756). nih.gov This lack of cross-resistance indicated that the mechanism of resistance was specific to the AR-NTD inhibitor and not a general mechanism of resistance to AR-targeted therapies. nih.gov Further investigation revealed that long-term treatment with ralaniten led to the upregulation of UGT2B enzymes, which are involved in the glucuronidation of ralaniten, a metabolic process that decreases its potency. nih.gov This resistant cell line has proven to be an invaluable tool for structure-activity relationship (SAR) studies to screen and develop more potent, second-generation AR-NTD inhibitors that can circumvent this metabolic liability. nih.gov
| Compound | Target Domain | LNCaP IC50 (μM) | LNCaP-RALR IC50 (μM) |
|---|---|---|---|
| Ralaniten | N-Terminal Domain (NTD) | 9.98 | 50.65 |
| Bicalutamide | Ligand-Binding Domain (LBD) | 2.11 | 1.42 |
| Enzalutamide | Ligand-Binding Domain (LBD) | 0.92 | 1.01 |
Data sourced from a study on metabolic liabilities of Ralaniten. nih.gov
In Vivo Xenograft Models for Pharmacological Evaluation of Ralaniten Analogs
In vivo xenograft models are crucial for evaluating the pharmacological efficacy of anti-cancer compounds in a living system. For this compound and its analogs, castration-resistant prostate cancer (CRPC) xenografts, particularly using LNCaP and derivative cell lines, have been extensively used. nih.govnih.gov In these models, human prostate cancer cells are implanted subcutaneously into immunocompromised mice. nih.govmdpi.com Following tumor establishment, the mice are castrated to mimic the androgen-deprived state of CRPC, and the effects of various compounds on tumor growth are monitored. nih.govnih.gov
These models were used to confirm the in vivo activity of this compound (the prodrug of ralaniten), which was shown to significantly reduce the tumor burden of LNCaP CRPC xenografts compared to vehicle controls. nih.gov Furthermore, the LNCaP-RALR acquired resistance model was validated in vivo, where xenografts established from these cells retained their biological resistance to ralaniten but remained sensitive to enzalutamide. nih.gov
Xenograft models have been particularly vital in the pharmacological evaluation of next-generation ralaniten analogs designed to overcome the pharmacokinetic limitations of the parent compound. nih.gov For example, the analog EPI-7170 was compared directly with this compound in LNCaP xenografts. nih.gov EPI-7170 demonstrated significant reduction of tumor burden, comparable to that of this compound. nih.gov These in vivo studies also utilized enzalutamide-resistant xenograft models (LNCaP95), which express androgen receptor splice variants (AR-Vs), to show the efficacy of these novel AR-NTD inhibitors in advanced disease states where LBD-targeted therapies often fail. nih.gov The analog EPI-7170 showed potent in vivo efficacy against these aggressive, enzalutamide-resistant tumors. nih.gov Another analog, EPI-045, which was designed to be resistant to glucuronidation, also demonstrated superiority to ralaniten in the resistant LNCaP-RALR model. nih.govacs.org
| Xenograft Model | Compound Tested | Key Finding | Reference |
|---|---|---|---|
| LNCaP CRPC | This compound (EPI-506) | Significantly reduced tumor burden compared to vehicle. | nih.gov |
| LNCaP CRPC | EPI-7170 | Demonstrated significant antitumor activity. | nih.gov |
| LNCaP95 (Enzalutamide-Resistant) | EPI-7170 | Showed in vivo efficacy against AR-V7 driven, enzalutamide-resistant tumors. | nih.gov |
| LNCaP-RALR | Ralaniten | Tumors retained biological resistance to ralaniten. | nih.gov |
| LNCaP-RALR | Enzalutamide | Tumors retained sensitivity to enzalutamide. | nih.gov |
| LNCaP-RALR | EPI-045 | Demonstrated superiority to ralaniten in the resistant model. | nih.govacs.org |
Future Directions and Unexplored Research Avenues for Ralaniten Compounds
Exploration of Undiscovered AR-NTD Binding Sites and Novel Mechanisms of Action
The androgen receptor's N-terminal domain (NTD) is an intrinsically disordered region (IDR), making it a challenging target for drug development. nih.govresearchgate.net Ralaniten and its analogs were among the first small molecules demonstrated to bind to this disordered region. dovepress.com However, the full landscape of potential binding sites within the AR-NTD remains largely uncharted.
Future research will likely focus on:
Identifying Novel Pockets: Advanced techniques like molecular dynamics simulations and circuit topology analysis are being used to identify previously unknown binding sites within the AR-NTD. nih.gov These computational approaches can reveal transient pockets and allosteric sites that could be exploited by new generations of inhibitors. arxiv.org
Unraveling Complex Interactions: The AR-NTD interacts with a multitude of co-regulator proteins, such as CBP/p300 and the Mediator complex, to initiate transcription. frontiersin.orgbiorxiv.org Ralaniten is known to bind to the transactivation unit-5 (Tau-5) region within the NTD, thereby disrupting these crucial protein-protein interactions. aacrjournals.orgnih.gov Further investigation into how different ralaniten analogs affect the broader network of AR-NTD interactions could unveil novel mechanisms of action. biorxiv.org For instance, understanding how these compounds might influence the interaction between the AR-NTD and other domains of the receptor, like the DNA-binding domain (DBD), could provide new therapeutic strategies. nih.gov
Covalent Modification and Conformational Changes: Some ralaniten analogs have been shown to form covalent bonds with cysteine residues in the AR-NTD. biorxiv.org All-atom molecular dynamics simulations suggest that this covalent attachment can induce a more collapsed, helical conformation of the NTD. biorxiv.org A deeper understanding of how these conformational changes impact AR function and its interaction with other proteins is a key area for future studies. nih.govbiorxiv.org
Pre-clinical Combination Strategies of Ralaniten Analogs with Other Molecularly Targeted Agents
The complexity of cancer signaling pathways often necessitates combination therapies to achieve durable responses and overcome resistance. patsnap.com Preclinical studies have already shown the potential of combining ralaniten analogs with other targeted agents.
Key combination strategies to explore include:
Synergy with Ligand-Binding Domain (LBD) Inhibitors: Combining NTD inhibitors like the ralaniten analog EPI-7170 with LBD inhibitors such as enzalutamide (B1683756) has demonstrated synergistic effects in preclinical models of enzalutamide-resistant prostate cancer. nih.govbcgsc.ca This dual targeting of both ends of the AR can more completely abrogate AR signaling, including the activity of AR splice variants (AR-Vs) that lack the LBD and are a common mechanism of resistance. aacrjournals.orgbcgsc.ca
Combination with Other Targeted Therapies: Research is ongoing to explore the efficacy of combining ralaniten-class compounds with other molecularly targeted agents. mdpi.com This includes inhibitors of pathways that are co-opted by cancer cells, such as CDK4/6 inhibitors. mdpi.com For example, the combination of EPI-7170 with the CDK4/6 inhibitor palbociclib (B1678290) has shown promise in breast cancer models. mdpi.com
Overcoming Resistance Mechanisms: Ralaniten resistance has been linked to the upregulation of UGT2B enzymes, which glucuronidate the compound and reduce its potency. acs.orgnih.gov Future research could focus on developing ralaniten analogs that are resistant to this metabolic process or combining them with inhibitors of UGT2B enzymes. acs.org
Application of Ralaniten-Class Compounds in Other Androgen Receptor-Mediated Pathologies (Pre-clinical Investigations)
While the primary focus for ralaniten has been prostate cancer, the androgen receptor plays a role in other pathologies, presenting opportunities for therapeutic expansion.
Preclinical investigations in other AR-mediated diseases could include:
Breast Cancer: A subset of breast cancers, including triple-negative breast cancer (TNBC), express the androgen receptor. mdpi.com Preclinical studies have shown that the ralaniten analog EPI-7170 can inhibit the growth of AR-positive breast cancer cells and may be more effective than LBD inhibitors in models expressing AR splice variants. mdpi.com
Kennedy's Disease (Spinal and Bulbar Muscular Atrophy): This neurodegenerative disease is caused by a polyglutamine expansion in the AR gene. While the primary mechanism is distinct from cancer, the AR NTD is central to the pathology. Exploring whether ralaniten-class compounds can modulate the toxic effects of the mutated AR protein is a potential avenue for research.
Other AR-Related Conditions: The role of the AR is being investigated in a variety of other conditions, including bladder cancer, hepatocellular carcinoma, and certain skin disorders. Preclinical studies could assess the potential utility of AR-NTD inhibitors in these contexts.
Advancements in Computational Modeling for Intrinsically Disordered Protein-Ligand Interactions
The intrinsically disordered nature of the AR-NTD presents a significant hurdle for traditional structure-based drug design. acs.org However, advancements in computational modeling are providing powerful new tools to tackle this challenge.
Future advancements will likely involve:
Enhanced Simulation Techniques: All-atom molecular dynamics (MD) simulations have been instrumental in understanding the dynamic interactions between ralaniten analogs and the AR-NTD. biorxiv.orgacs.org The development of more efficient and accurate force fields and sampling methods will allow for the screening of larger compound libraries and the prediction of binding affinities with greater confidence. acs.org
Integrative Modeling Approaches: Combining computational data with experimental results from techniques like nuclear magnetic resonance (NMR) spectroscopy is crucial for validating and refining models of IDP-ligand interactions. researchgate.netacs.org This integrative approach provides a more complete, atomic-resolution picture of how these dynamic complexes form and function. arxiv.org
Machine Learning and Artificial Intelligence: AI and machine learning are poised to revolutionize drug discovery for IDPs. patsnap.com These technologies can be used to predict ligand binding, analyze complex simulation data, and identify novel chemical scaffolds with the potential to target the AR-NTD. patsnap.com
Development of Predictive Pre-clinical Biomarkers for AR-NTD Inhibitor Response and Resistance
To optimize the clinical development of future AR-NTD inhibitors, it is essential to identify biomarkers that can predict which patients are most likely to respond to treatment and to monitor for the emergence of resistance. patsnap.com
Key areas of biomarker research include:
AR Splice Variants: The presence of AR splice variants like AR-V7 is a well-established biomarker of resistance to LBD-targeted therapies. researchgate.net As NTD inhibitors are designed to be active against these variants, monitoring AR-V7 levels in preclinical models and clinical trials will be critical for evaluating their efficacy. nih.gov
Genomic and Transcriptomic Signatures: Comprehensive analysis of the tumor genome and transcriptome can identify mutations and gene expression patterns associated with sensitivity or resistance to AR-NTD inhibitors. patsnap.com For example, a high level of canonical AR transcriptional activity has been associated with a poorer prognosis. hematologyandoncology.net
Liquid Biopsies: The analysis of circulating tumor cells (CTCs) and cell-free DNA (cfDNA) from blood samples offers a non-invasive way to monitor tumor evolution and detect the emergence of resistance mechanisms in real-time. patsnap.comnih.gov This can include tracking changes in AR gene amplification, mutations, and the expression of AR splice variants. mdpi.com
Metabolic Biomarkers: Given that glucuronidation was a key factor in the clinical limitations of ralaniten acetate (B1210297), monitoring the expression and activity of UGT enzymes could be a valuable biomarker for predicting the efficacy of next-generation analogs. acs.orgnih.gov
Q & A
Q. What is the molecular mechanism of Ralaniten acetate in inhibiting androgen receptor (AR) signaling?
this compound (EPI-506) is a prodrug of Ralaniten (EPI-002), which covalently binds to the Tau-5 region of the AR N-terminal domain (NTD), specifically within the activation function-1 (AF-1) region. This binding disrupts interactions between AR and transcriptional coactivators, inhibiting transcriptional activation of both full-length AR (AR-FL) and splice variants like AR-V7. Preclinical studies demonstrated its activity in AR-V7-dependent cell lines (e.g., LNCaP95) and xenograft models, where it reduced tumor growth by blocking AR-mediated gene expression .
Q. Which experimental models have been used to validate this compound's efficacy?
Key preclinical models include:
- In vitro : AR-V7-expressing cell lines (e.g., 22Rv1, LNCaP95) and CRPC-derived cells (e.g., VCaP). This compound inhibited AR-dependent transcription (IC50 ~7.4 μM for Ralaniten) and reduced PSA expression .
- In vivo : Xenograft models using LNCaP95 and VCaP cells, where oral administration (100–200 mg/kg/day) reduced tumor volume and AR target gene expression .
Q. How does this compound compare to other AR-NTD inhibitors like UT-155 or VPC-14449?
Unlike UT-155 (AF-1/Tau-1 inhibitor) or VPC-14449 (DNA-binding domain inhibitor), this compound specifically targets the Tau-5 region of AF-1. While UT-155 degrades both AR-FL and AR-V7, this compound does not affect AR protein levels but blocks transcriptional activity. VPC-14449, a DBD inhibitor, suppresses chromatin binding of AR, whereas this compound disrupts coactivator recruitment .
Q. What were the key findings from the Phase I clinical trial of this compound (NCT02606123)?
The Phase I trial in mCRPC patients progressing after enzalutamide/abiraterone reported:
- Partial PSA reductions (>30%) in 4/28 patients at high doses (>1280 mg/day).
- Dose-limiting toxicity due to excessive pill burden (18 capsules/day) and poor oral bioavailability.
- Trial termination despite tolerability, driven by suboptimal pharmacokinetics (PK) and glucuronidation-mediated metabolic clearance .
Advanced Research Questions
Q. What metabolic liabilities contributed to the failure of this compound in clinical trials?
Ralaniten undergoes glucuronidation via UGT2B enzymes, forming inactive metabolites. Long-term exposure in vitro upregulated UGT2B, reducing drug potency. Patient serum analysis confirmed glucuronidated metabolites, highlighting poor systemic exposure. This metabolic pathway was a key factor in trial termination .
Q. How do transcriptional effects of AR-NTD inhibitors differ from LBD-targeted therapies?
RNA-seq and RT-PCR studies revealed that while both inhibitor classes suppress androgen-induced genes, this compound uniquely de-represses androgen-repressed genes (e.g., metallothioneins) via an AR-independent, MTF1-dependent mechanism. This off-target effect may explain variable efficacy and toxicity risks at high doses .
Q. What strategies are being explored to overcome this compound's limitations?
Second-generation analogs (e.g., EPI-7386) were designed to resist glucuronidation and improve PK:
Q. Why did preclinical success in AR-V7 models not translate to clinical efficacy?
Discrepancies arise from:
Q. How can researchers optimize experimental design for next-gen AR-NTD inhibitors?
Recommendations include:
Q. What lessons from this compound inform the development of intrinsically disordered protein (IDP) inhibitors?
this compound demonstrated that targeting IDPs like AR-NTD is feasible but requires:
- High-throughput screening for covalent binders to stabilize IDP interactions.
- Prodrug optimization to enhance bioavailability and reduce dosing frequency .
Methodological Considerations
- In vitro assays : Use AR-V7-positive cell lines and luciferase reporters (e.g., PSA-luc) to quantify transcriptional inhibition .
- In vivo models : Employ patient-derived xenografts (PDXs) with AR variant heterogeneity to better mimic clinical resistance .
- Metabolic studies : Incorporate UGT2B activity assays and LC-MS metabolite profiling during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
